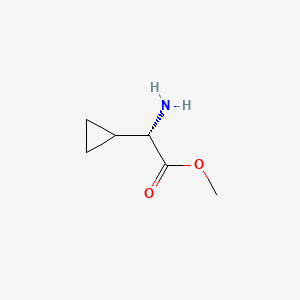

Methyl (2S)-2-amino-2-cyclopropylacetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The description of a compound typically includes its molecular formula, structure, and the type of functional groups present. It may also include information about the compound’s natural occurrence or synthesis .

Synthesis Analysis

This involves detailing the methods and conditions under which the compound can be synthesized. It may involve multiple steps, each with specific reactants and catalysts .Molecular Structure Analysis

Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes identifying the reactants, products, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, reactivity, etc .科学的研究の応用

Building Block for Cyclopropyl-Containing Amino Acids

Methyl (2S)-2-amino-2-cyclopropylacetate has been utilized as a versatile building block for synthesizing new cyclopropyl-containing amino acids. In a study, methyl 2-(benzyloxycarbonylamino)-2-cyclopropylideneacetate, a related compound, was prepared and used in Michael additions and Diels–Alder reactions. This approach led to the production of cyclopropyl-containing amino acids in protected form, highlighting the compound's utility in amino acid synthesis (Limbach et al., 2009).

Source of Various Groups in Biochemical Synthesis

Methyl (2S)-2-amino-2-cyclopropylacetate, through its structure and reactivity, can contribute to biochemical syntheses. For example, S-adenosylmethionine (SAM) is known for its role as a major biological methyl donor, also used in the synthesis of cyclopropyl fatty acids. This indicates the broader significance of cyclopropyl-based compounds in various biochemical pathways (Fontecave et al., 2004).

Application in Enzyme Inhibition Studies

Compounds with cyclopropyl moieties, closely related to methyl (2S)-2-amino-2-cyclopropylacetate, have been employed in enzyme inhibition studies. For instance, bromophenol derivatives with a cyclopropyl group have shown effective inhibition of carbonic anhydrase and acetylcholinesterase enzymes, demonstrating the potential of cyclopropyl compounds in the development of treatments for diseases like Alzheimer's and Parkinson's (Boztaş et al., 2019).

Conformational Studies of Biologically Active Compounds

The cyclopropane ring, a core component of methyl (2S)-2-amino-2-cyclopropylacetate, is effective in restricting the conformation of biologically active compounds. This property is useful for improving activity and investigating bioactive conformations, as evidenced in the synthesis of conformationally restricted analogues of histamine using chiral cyclopropanes (Kazuta et al., 2002).

Inhibitor for Bacterial Enzymes

Methyl (2S)-2-amino-2-cyclopropylacetate-related compounds like 1-amino-2-methylenecyclopropane-1-carboxylic acid have been used as irreversible inhibitors for bacterial enzymes, such as 1-aminocyclopropane-1-carboxylate deaminase. This application is crucial for understanding enzymatic reactions and developing targeted inhibitors (Zhao & Liu, 2002).

Safety And Hazards

将来の方向性

特性

IUPAC Name |

methyl (2S)-2-amino-2-cyclopropylacetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c1-9-6(8)5(7)4-2-3-4/h4-5H,2-3,7H2,1H3/t5-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZIFONPEUDXXJV-YFKPBYRVSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1CC1)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](C1CC1)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl (2S)-2-amino-2-cyclopropylacetate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-3-[3-chloro-4-[(4-chlorophenyl)methoxy]-5-methoxyphenyl]-N-(4-chloro-2-nitrophenyl)-2-cyanoprop-2-enamide](/img/structure/B2954599.png)

![N-[5-(3-cyanothiomorpholine-4-carbonyl)-4-methylthiophen-2-yl]-3-fluorobenzamide](/img/structure/B2954600.png)

![Methyl 6-cyclopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxylate](/img/structure/B2954605.png)

![1-(6-cyclopropylpyridazin-3-yl)-N-[2-(1H-indol-3-yl)ethyl]piperidine-4-carboxamide](/img/structure/B2954614.png)

![3-[[(E)-2-phenylethenyl]sulfonylamino]-N-spiro[1,3-benzodioxole-2,1'-cyclohexane]-5-ylpropanamide](/img/structure/B2954617.png)

![3-[1-ethyl-5-(morpholine-4-sulfonyl)-1H-1,3-benzodiazol-2-yl]propanoic acid](/img/structure/B2954619.png)